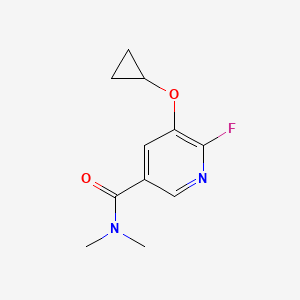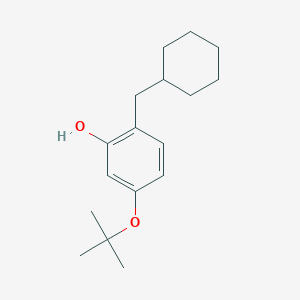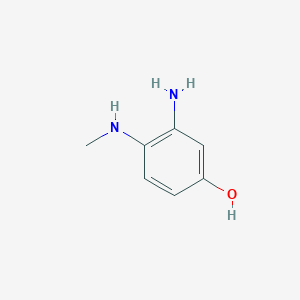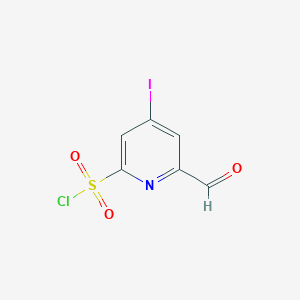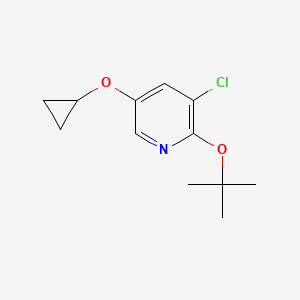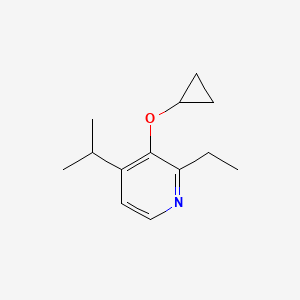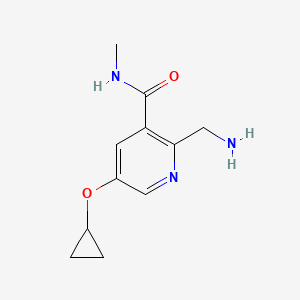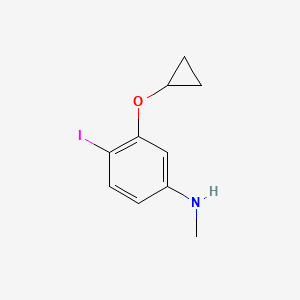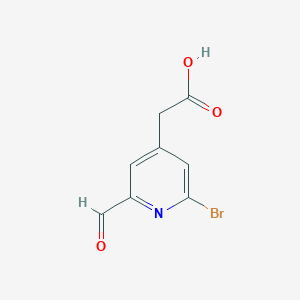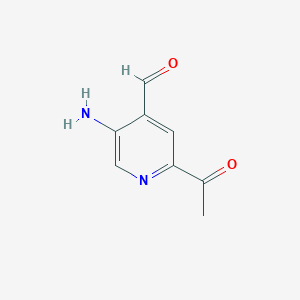
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(Benzyloxy)-6-fluoropyridine, which is then subjected to sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of sulfonyl chloride reagents and appropriate solvents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Applications De Recherche Scientifique
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the fluorine and sulfonyl chloride groups, making it less reactive in certain types of reactions.
6-Fluoropyridine-4-sulfonyl chloride: Similar structure but without the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the benzyloxy and fluorine groups enhances its solubility and stability, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution .
Propriétés
Formule moléculaire |
C12H9ClFNO3S |
|---|---|
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
2-fluoro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClFNO3S/c13-19(16,17)10-6-11(14)15-12(7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XTNJNEFMQJCBNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

